molecular formula C11H12O3 B13668440 Ethyl 5-formyl-2-methylbenzoate

Ethyl 5-formyl-2-methylbenzoate

Cat. No.: B13668440
M. Wt: 192.21 g/mol
InChI Key: FNBAZWHUZUDMEB-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-2-methylbenzoate (C₁₁H₁₂O₃, molecular weight 192.21) is an aromatic ester featuring a formyl group at the 5-position and a methyl group at the 2-position of the benzene ring. This compound is notable for its reactive formyl group, which enables participation in condensation, nucleophilic addition, and other derivatization reactions.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 5-formyl-2-methylbenzoate

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10-6-9(7-12)5-4-8(10)2/h4-7H,3H2,1-2H3

InChI Key

FNBAZWHUZUDMEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-formyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-formyl-2-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: 5-formyl-2-methylbenzoic acid.

    Reduction: 5-hydroxymethyl-2-methylbenzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-formyl-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 5-formyl-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The table below compares Ethyl 5-formyl-2-methylbenzoate with structurally similar benzoate esters:

Compound Name Substituents (Position) Ester Group Molecular Formula Molecular Weight Key Functional Groups Key Applications
This compound Formyl (5), Methyl (2) Ethyl C₁₁H₁₂O₃ 192.21 Formyl, Ester, Methyl Pharmaceutical intermediates
Methyl 5-formyl-2-methoxybenzoate Formyl (5), Methoxy (2) Methyl C₁₀H₁₀O₄ 194.18 Formyl, Ester, Methoxy Organic synthesis
Ethyl 2-methoxybenzoate Methoxy (2) Ethyl C₁₀H₁₂O₃ 180.20 Ester, Methoxy Flavors, fragrances
Methyl 5-methoxy-2-methylbenzoate Methoxy (5), Methyl (2) Methyl C₁₀H₁₂O₃ 180.20 Methoxy, Ester, Methyl Polymer additives
Key Observations:
  • Reactivity: The formyl group in this compound distinguishes it from non-formylated analogues (e.g., Ethyl 2-methoxybenzoate), enabling its use in Schiff base formation and Knoevenagel condensations .
  • Methoxy groups, being electron-donating, may enhance ring electrophilicity in certain reactions .
Challenges:
  • The formyl group in this compound may require protective strategies during synthesis to prevent side reactions, unlike simpler esters like Ethyl 2-methoxybenzoate.

Physicochemical Properties

Property This compound Ethyl 2-Methoxybenzoate Methyl 5-Methoxy-2-Methylbenzoate
Boiling Point (°C) ~300 (estimated) 245–247 220–225 (estimated)
Solubility in Ethanol High High Moderate
Melting Point (°C) Not reported 12–14 45–47

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